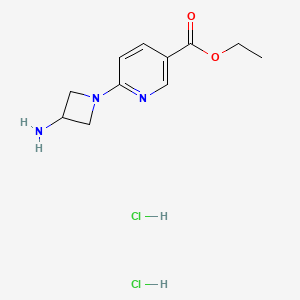

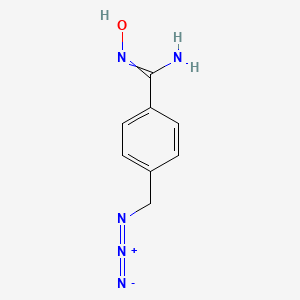

4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride

Descripción general

Descripción

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . 4-Aminomethyl-1-Boc-piperidine is used in the preparation of biologically active compounds and orally active platelet-activating factor antagonists .Molecular Structure Analysis

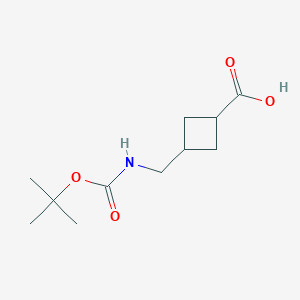

The molecular structure of 4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride consists of 11 carbon atoms, 23 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms.Chemical Reactions Analysis

4-Aminomethyl-1-Boc-piperidine is an active reactant involved in the enantioselective synthesis of N-alkyl terminal aziridines . It is used in the preparation of biologically active compounds and orally active platelet-activating factor antagonists .Physical And Chemical Properties Analysis

4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride is a colorless liquid . It is freely soluble in methanol . It has a molecular weight of 266.76 g/mol.Aplicaciones Científicas De Investigación

Synthesis Processes and Building Blocks

Fenspiride HCl Synthesis : This compound is a key intermediate in the synthesis of Fenspiride HCl, a process that has been made safer and more environmentally friendly by using aqueous ammonia as an alternative reagent. This green chemistry approach eliminates the need for toxic, sensitive, and hazardous reagents, making the process suitable for bulk production (Panchabhai et al., 2021).

Novel Dendritic G-2 Melamines : Incorporating 4-aminomethyl-1-(tert-butoxycarbonyl)piperidine into dendrimers has led to the synthesis of new G-2 melamine dendrimers. These dendrimers have shown unique self-assembly properties, forming large, homogeneously packed spherical nano-aggregates (Sacalis et al., 2019).

Biomedical Applications

Redox Cycle Detection in Living Cells : A reversible fluorescent probe incorporating 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol group has been synthesized for the cyclic detection of ClO(-)/AA in aqueous solution. This probe has been successfully applied in monitoring redox cycles in living HeLa cells under physiological conditions (Wang et al., 2016).

Molecular Structure and Spectroscopic Studies : Research involving 1-Benzyl-4-(N-Boc-amino)piperidine has provided insights into the molecular structure, spectroscopy, and chemical reactivity of the compound. This study has implications for its application in various fields including pharmacology and materials science (Janani et al., 2020).

Novel Compounds Synthesis

Synthesis of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates : These compounds were synthesized as novel heterocyclic amino acids, serving as building blocks for other chemicals. They are particularly significant in the development of achiral and chiral compounds (Matulevičiūtė et al., 2021).

Ultrasound-Promoted Synthesis : Novel bipodal and tripodalpiperidin-4-ones were synthesized using ultrasound-promotion. This method showed improved yields and effectiveness, highlighting the potential of ultrasonic techniques in chemical synthesis (Rajesh et al., 2012).

Mecanismo De Acción

Safety and Hazards

4-Aminomethyl-1-Boc-piperidine is classified as a skin corrosive/irritant category 1 and serious eye damage/eye irritant category 1 . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection . If swallowed, rinse mouth and do not induce vomiting . If it comes in contact with skin or hair, immediately take off all contaminated clothing and rinse skin with water or shower . If it gets in the eyes, rinse cautiously with water for several minutes .

Direcciones Futuras

4-Aminomethyl-1-Boc-piperidine is used in the preparation of biologically active compounds and orally active platelet-activating factor antagonists . It is used as an inhibitor for aspartic acid protease and Kinesin spindle protein . It is an active reactant involved in the enantioselective synthesis of N-alkyl terminal aziridines . Given its wide range of applications, it is likely to continue to be a subject of research in the future.

Propiedades

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13;/h15H,4-8,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMSEJCIOXCEEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1377549.png)

![3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl](/img/structure/B1377550.png)

![5-Azaspiro[2.4]heptan-6-one](/img/structure/B1377553.png)